molecular formula C12H6Cl2O5 B13983704 2-(2,4-Dichlorophenyl)-6-hydroxy-4-oxo-4h-pyran-3-carboxylic acid CAS No. 16801-05-1

2-(2,4-Dichlorophenyl)-6-hydroxy-4-oxo-4h-pyran-3-carboxylic acid

Cat. No.: B13983704
CAS No.: 16801-05-1
M. Wt: 301.08 g/mol
InChI Key: WQCPXZBCEZGHGH-UHFFFAOYSA-N
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Description

2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a 2,4-dichlorophenyl ketone under acidic or basic conditions to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The presence of the dichlorophenyl group and the hydroxy group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4-carboxylicacid: Lacks the dichlorophenyl group, resulting in different chemical properties.

    6-(2,4-Dichlorophenyl)-2H-pyran-2-one: Similar structure but lacks the hydroxy group.

    4-Hydroxy-2H-pyran-2-one: Lacks both the dichlorophenyl and carboxylic acid groups.

Uniqueness

2H-Pyran-5-carboxylicacid, 6-(2,4-dichlorophenyl)-4-hydroxy-2-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, while the hydroxy and carboxylic acid groups provide sites for further chemical modification.

Properties

CAS No.

16801-05-1

Molecular Formula

C12H6Cl2O5

Molecular Weight

301.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid

InChI

InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18)

InChI Key

WQCPXZBCEZGHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O

Origin of Product

United States

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